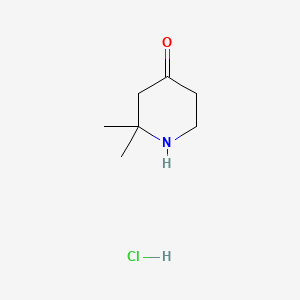

2,2-Dimethylpiperidin-4-one hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,2-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSRZDZQPQMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-37-7 | |

| Record name | 4-Piperidinone, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,2-Dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-Dimethylpiperidin-4-one hydrochloride. The information is intended to support research, development, and manufacturing activities involving this compound. Due to the limited availability of specific experimental data for this molecule, this guide combines available information with established theoretical principles and standard experimental methodologies for analogous compounds.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. The core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. This core is modified with two methyl groups at the C2 position and a ketone group at the C4 position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion, which generally enhances the compound's stability and aqueous solubility compared to its free base form.

This compound serves as a valuable intermediate in organic synthesis. It is particularly utilized in the development of pharmaceuticals, with applications in creating active pharmaceutical ingredients (APIs) for neurological disorders, as well as in the synthesis of agrochemicals like pesticides and herbicides.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride |

| CAS Number | 1303968-37-7 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Canonical SMILES | CC1(CC(=O)CCN1)C.Cl |

Physicochemical Properties

Quantitative experimental data for this compound are not widely published. The following table summarizes the available information and provides estimates for key properties.

Table 2: Physicochemical Data Summary

| Property | Value/Information |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Not reported. A general procedure for determination is provided in Section 4.1. |

| Solubility | Not reported. Expected to be soluble in water and polar organic solvents like methanol and ethanol. A general procedure for determination is provided in Section 4.2. |

| pKa | Not reported. The pKa of the protonated piperidine nitrogen is expected to be in the range of 8-10. A general procedure for determination is provided in Section 4.3. |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Spectroscopic Data

| ¹H NMR (Proton NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Methyl Protons (C2-CH₃) | ~1.3 - 1.5 | Singlet | 6H | Two equivalent methyl groups on the same carbon. |

| Methylene Protons (C3-CH₂) | ~2.5 - 2.7 | Singlet or narrow multiplet | 2H | Adjacent to a carbonyl group and a quaternary carbon. |

| Methylene Protons (C5-CH₂) | ~2.8 - 3.0 | Triplet | 2H | Adjacent to a carbonyl group and a methylene group. |

| Methylene Protons (C6-CH₂) | ~3.2 - 3.4 | Triplet | 2H | Adjacent to the protonated nitrogen. |

| Amine Proton (N-H) | ~9.0 - 10.0 | Broad Singlet | 2H | Protonated amine (NH₂⁺), may exchange with D₂O. |

| ¹³C NMR (Carbon NMR) | Predicted Chemical Shift (ppm) | Notes | ||

| Carbonyl Carbon (C4) | ~205 - 210 | Ketone carbon. | ||

| Quaternary Carbon (C2) | ~55 - 60 | Carbon with two methyl groups. | ||

| Methylene Carbon (C6) | ~45 - 50 | Adjacent to the protonated nitrogen. | ||

| Methylene Carbon (C5) | ~40 - 45 | Adjacent to the carbonyl group. | ||

| Methylene Carbon (C3) | ~50 - 55 | Adjacent to the carbonyl group. | ||

| Methyl Carbons (C2-CH₃) | ~25 - 30 | Two equivalent methyl carbons. |

Experimental Protocols

This section details standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[1][2]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[3]

-

Completion: The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range.[3]

-

Reporting: The melting point is reported as a range. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.[2]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of the piperidine nitrogen can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Synthesis Pathway

While specific industrial synthesis routes are proprietary, a plausible and common method for preparing 4-piperidone structures is via a double Mannich condensation reaction. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Caption: Plausible Synthesis Pathway.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. The following information is based on data for structurally related piperidone hydrochloride compounds and should be used as a general guideline.[1] A substance-specific risk assessment should always be conducted before handling.

Table 4: General Safety and Handling Information

| Category | Recommendation |

| Hazard Identification | May cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). May form combustible dust concentrations in air.[1] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Handle in accordance with good industrial hygiene and safety practices.[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. If dust generation is likely, use a NIOSH-approved respirator. |

| First Aid Measures | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1]Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1] |

| Fire-Fighting Measures | Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. Fine dust dispersed in air may be explosive. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1] |

| Storage & Incompatibilities | Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] |

Logical Relationships

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. The hydrochloride salt form is typically preferred in pharmaceutical development for its improved solubility and stability.

Caption: Acid-Base Relationship Diagram.

References

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-one hydrochloride (CAS Number: 1303968-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpiperidin-4-one hydrochloride (CAS: 1303968-37-7) is a heterocyclic organic compound and a key building block in the synthesis of a variety of pharmaceutical agents. Its rigid piperidine core, substituted with gem-dimethyl groups at the 2-position, provides a unique structural scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a crucial intermediate in the preparation of Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1303968-37-7 | [1] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride | |

| Canonical SMILES | CC1(CC(=O)CCN1)C.Cl | |

| Storage Conditions | Room temperature, dry conditions | [2] |

Synthesis and Characterization

General Synthetic Approach (Hypothetical)

A plausible synthetic route to the free base, 2,2-dimethylpiperidin-4-one, could involve a multi-step process starting from readily available precursors, followed by salt formation.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

While detailed spectra are not publicly available, 1H NMR, 13C NMR, IR, and mass spectrometry are standard techniques used to characterize this compound. The availability of 1H NMR spectra for this compound has been noted in chemical databases.[1]

Applications in Medicinal Chemistry

This compound serves as a vital intermediate in the synthesis of complex pharmaceutical molecules. Its primary documented application is in the preparation of pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which have been identified as potent inhibitors of Janus kinases (JAKs).[3]

Role as a Precursor to JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.

The 2,2-dimethylpiperidine-4-one scaffold provides a key structural element for the synthesis of certain JAK inhibitors. The piperidine ring can be further functionalized to interact with specific residues within the ATP-binding pocket of the JAK enzymes.

Caption: General synthetic scheme for the utilization of the title compound in JAK inhibitor synthesis.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in hematopoiesis, immune development, and inflammation. The inhibition of this pathway is the therapeutic rationale for the use of drugs derived from this compound.

Mechanism of Action of JAK Inhibitors

JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs. By blocking the phosphorylation and subsequent activation of STAT proteins, these inhibitors prevent the translocation of STATs to the nucleus and the transcription of target inflammatory genes.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols (Exemplary)

While a specific, validated protocol for the synthesis of a JAK inhibitor from this compound is proprietary, a general experimental workflow can be outlined based on common organic synthesis techniques.

Exemplary Reductive Amination

This protocol describes a general procedure for the reductive amination of a ketone, a key step in the functionalization of the piperidone core.

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of potent JAK inhibitors highlights its importance in the development of novel therapeutics for a range of diseases. This guide has provided an overview of its properties, synthetic utility, and the biological rationale for its application. Further research into the development of efficient and scalable synthetic routes to this intermediate and its derivatives will continue to be of high value to the pharmaceutical industry.

References

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2,2-Dimethylpiperidin-4-one hydrochloride (CAS No: 1303968-37-7). This compound is a key heterocyclic building block used in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical compounds and agrochemicals.[1][2] This guide consolidates available data on its chemical and physical properties, provides generalized experimental protocols for its synthesis and analysis, and includes visualizations to aid in understanding its structural and reactive characteristics.

Molecular Structure and Chemical Properties

This compound is a piperidinone derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom, a ketone functional group at the 4-position, and two methyl groups at the 2-position. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.

The molecular formula for the hydrochloride salt is C₇H₁₄ClNO, and its molecular weight is 163.65 g/mol .[1] The free base, 2,2-Dimethylpiperidin-4-one, has a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol .[1]

Structural Diagram

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Molecular Weight | 163.65 g/mol | [1] |

| CAS Number | 1303968-37-7 | [1] |

| Melting Point | Not available (For the related 2,2,6,6-Tetramethyl-4-piperidone hydrochloride: 198 °C dec.) | |

| Boiling Point | Not available | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar solvents (predicted) |

Synthesis

While a specific detailed protocol for the synthesis of this compound is not widely published, the synthesis of 4-piperidone derivatives is well-established in the literature. A common and effective method is the Mannich reaction.

General Synthetic Approach: Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For the synthesis of substituted 4-piperidones, this typically involves the condensation of an aldehyde, a primary amine (or ammonia), and a ketone.

A plausible synthetic route for 2,2-dimethyl-4-piperidone could involve a variation of the Mannich reaction or a multi-step synthesis starting from simpler precursors, followed by hydrochloride salt formation.

Caption: Generalized synthetic workflow for 4-piperidones.

Generalized Experimental Protocol for Synthesis of 4-Piperidones

The following is a generalized procedure based on the synthesis of similar 4-piperidones. Specific conditions for 2,2-Dimethylpiperidin-4-one would require optimization.

-

Reaction Setup: A suitable ketone, an aldehyde (such as formaldehyde), and a source of ammonia (e.g., ammonium acetate) are combined in a suitable solvent, often a lower alcohol like ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the condensation and cyclization reactions.

-

Workup: After cooling, the reaction mixture is worked up to isolate the free base of the piperidinone. This may involve extraction and purification by chromatography or distillation.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolation and Purification: The resulting solid hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the methyl groups. The chemical shifts and coupling constants will be influenced by the adjacent ketone and the gem-dimethyl groups.

| Proton Assignment (Predicted) | Chemical Shift (ppm, Predicted) | Multiplicity (Predicted) |

| NH₂⁺ | Broad singlet | s |

| C3-H₂ | 2.5 - 3.0 | m |

| C5-H₂ | 2.5 - 3.0 | m |

| C6-H₂ | 3.0 - 3.5 | m |

| C2-(CH₃)₂ | 1.0 - 1.5 | s |

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment (Predicted) | Chemical Shift (ppm, Predicted) |

| C=O (C4) | 205 - 220 |

| C-N (C2, C6) | 40 - 60 |

| C-C=O (C3, C5) | 30 - 50 |

| C(CH₃)₂ (C2) | 30 - 50 |

| CH₃ | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹, Predicted) | Intensity |

| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, broad |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C=O stretch (ketone) | 1725 - 1705 | Strong |

| N-H bend (ammonium salt) | 1600 - 1500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 127.

Caption: Analytical workflow for structural characterization.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structural features, including the piperidine ring and the ketone functionality, allow for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The piperidine scaffold is a common motif in many biologically active compounds. This molecule can be a precursor for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1]

-

Agrochemical Development: It can also be utilized in the development of new pesticides and herbicides.[1]

-

Combinatorial Chemistry: The ketone group can be readily derivatized, making it a useful building block for the creation of compound libraries for high-throughput screening.

Safety and Handling

Based on safety data sheets for similar compounds, this compound should be handled with appropriate safety precautions. It may cause skin and eye irritation and may be harmful if inhaled or swallowed. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is limited in publicly available literature, this guide provides a comprehensive overview based on the properties of related structures and general chemical principles. The information presented here is intended to be a valuable resource for researchers and professionals working with this and similar heterocyclic compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties and to develop optimized synthetic and analytical protocols.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpiperidin-4-one hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, commencing with the formation of diacetone amine from acetone and ammonia, followed by a cyclization reaction to form the piperidinone ring, and concluding with the formation of the hydrochloride salt. This document outlines the core synthesis pathway, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Core Synthesis Pathway

The most common and industrially viable pathway for the synthesis of this compound proceeds through two primary stages:

-

Formation of Diacetone Amine: This initial step involves the reaction of two molecules of acetone with one molecule of ammonia. This condensation reaction results in the formation of 4-amino-4-methylpentan-2-one, commonly known as diacetone amine.[1][2]

-

Cyclization and Salt Formation: The diacetone amine intermediate then undergoes an intramolecular cyclization to form the 2,2-dimethylpiperidin-4-one ring. This is typically followed by the addition of hydrochloric acid to yield the stable hydrochloride salt. While the exact mechanism for the cyclization is not always explicitly detailed in the literature, it is proposed to proceed via an intramolecular Mannich-type reaction.

The overall synthesis can be visualized as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |

| 1. Diacetone Amine Formation | Acetone, Ammonia | - | Reflux | Atmospheric | Variable | Moderate |

| 2. Cyclization & Salt Formation | Diacetone Amine | Hydrochloric Acid | Room Temperature | Atmospheric | Variable | High (>90% for salt formation) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Diacetone Amine from Acetone and Ammonia

Materials:

-

Acetone

-

Ammonia (aqueous or gaseous)

Procedure:

-

In a suitable reaction vessel, combine two molar equivalents of acetone with one molar equivalent of ammonia.

-

The reaction is typically carried out under reflux conditions with heating.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess acetone and ammonia are removed under reduced pressure.

-

The resulting crude diacetone amine can be purified by distillation.

Protocol 2: Synthesis of this compound

Materials:

-

Diacetone Amine

-

Hydrochloric Acid (concentrated or as a solution in a suitable solvent)

-

Anhydrous ether (or other suitable non-polar solvent)

Procedure:

-

Dissolve the purified diacetone amine in a suitable solvent, such as anhydrous ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution. The hydrochloride salt will precipitate out of the solution.

-

Filter the solid precipitate and wash it with cold anhydrous ether to remove any unreacted starting material and impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Logical Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of this compound can be represented as follows:

This in-depth guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can utilize this information to further optimize reaction conditions and develop scalable manufacturing processes for this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Chemical Reactivity of 2,2-Dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic ketone that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its rigid piperidine scaffold, substituted with gem-dimethyl groups adjacent to the nitrogen, offers a unique structural motif for creating diverse molecular architectures. This guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on key transformations at the secondary amine and the carbonyl group. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and drug discovery.

Core Reactivity

The chemical reactivity of this compound is primarily centered around two functional groups: the secondary amine of the piperidine ring and the ketone at the 4-position. The hydrochloride salt form necessitates neutralization or the use of a base to enable reactions at the nitrogen atom.

Reactions at the Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.

N-Alkylation

N-alkylation introduces an alkyl or aryl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical intermediates. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl or aryl halide in the presence of a base to deprotonate the piperidinium hydrochloride.

Experimental Protocol for N-Alkylation:

A general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or triethylamine (TEA), is added to neutralize the hydrochloride and deprotonate the secondary amine. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete.[2]

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | N-Benzyl-2,2-dimethylpiperidin-4-one | Not Specified |

| Ethyl iodide | TEA | Acetonitrile | Reflux | 12 | N-Ethyl-2,2-dimethylpiperidin-4-one | Not Specified |

Logical Workflow for N-Alkylation:

References

Spectroscopic Data of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | C=O |

| Data not publicly available | C(CH₃)₂ |

| Data not publicly available | CH₂-N |

| Data not publicly available | CH₂-C=O |

| Data not publicly available | C(CH₃)₂ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | Strong | C=O stretch |

| Data not publicly available | Medium | N-H stretch (as hydrochloride salt) |

| Data not publicly available | Medium | C-H stretch |

| Data not publicly available | Variable | C-N stretch |

| Data not publicly available | Variable | C-C skeletal vibrations |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| Data not publicly available | [M+H]⁺ |

| Data not publicly available | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid exchange of the N-H proton signal if its observation is desired.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands.

-

Assign the observed bands to the corresponding functional groups (e.g., C=O, N-H, C-H, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid (0.1%) may be added to the solvent to promote protonation.

Mass Spectrum Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation is induced, analyze the fragment ions to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,2-Dimethylpiperidin-4-one hydrochloride. While specific experimental data for this compound is not publicly available, this document outlines the standardized protocols and theoretical frameworks necessary for its characterization. As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility and stability, making it a viable candidate for pharmaceutical development, particularly in targeting neurological disorders.[1][2]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of this compound in various media is essential for formulation development. Both kinetic and thermodynamic solubility studies are crucial for a comprehensive understanding.

Quantitative Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvents.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Purified Water | 25 | Thermodynamic | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | Thermodynamic | ||

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | ||

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Propylene Glycol | 25 | Thermodynamic | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | Kinetic |

Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., purified water, buffers)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the suspensions to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

The solubility is calculated from the concentration of the saturated solution.

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, often prepared from a DMSO stock. This is a high-throughput method commonly used in early drug discovery.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (optional)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of the solutions in each well using a nephelometer or the absorbance using a UV-Vis plate reader after filtration.[1]

-

The kinetic solubility is the concentration at which precipitation is first observed.

Visualization of Solubility Testing Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is used to establish a re-test period and recommend storage conditions.[3]

Stability Data Summary

The following table provides a template for summarizing the stability data for this compound under various conditions as per ICH guidelines.[3][4]

Table 2: Stability of this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |

| Long-Term | 0 | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 3 | |||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| Intermediate | 0 | |||

| 30°C ± 2°C / 65% RH ± 5% RH | 3 | |||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| Accelerated | 0 | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 3 | |||

| 6 |

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies also help in developing and validating stability-indicating analytical methods.[5]

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | Assay (%) | Major Degradants (%) | Mass Balance (%) |

| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | ||||

| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | ||||

| Oxidation (e.g., 3% H₂O₂, RT) | ||||

| Thermal (e.g., 80°C) | ||||

| Photostability (ICH Q1B) |

Experimental Protocol for Stability Testing (ICH Q1A)

Objective: To evaluate the stability of this compound under specified storage conditions.

Materials:

-

At least three primary batches of this compound.[3]

-

Stability chambers with controlled temperature and humidity.

-

Light source for photostability testing (as per ICH Q1B).

-

Validated stability-indicating HPLC method.

-

Appropriate containers for the API.

Procedure:

-

Place samples of this compound in suitable containers.

-

Store the samples in stability chambers under long-term (25°C/60% RH), intermediate (30°C/65% RH, if applicable), and accelerated (40°C/75% RH) conditions.[6]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing).[3]

-

For each sample, perform the following tests:

-

Appearance: Visual inspection for any changes in physical state, color, or clarity.

-

Assay: Quantify the amount of this compound remaining using a validated HPLC method.

-

Degradation Products: Identify and quantify any degradation products using the same HPLC method.

-

-

Record all data and evaluate for any significant changes or trends.

Visualization of Stability Testing Workflow

The following diagram illustrates a generalized workflow for conducting a stability study according to ICH guidelines.

Caption: Workflow for ICH-Compliant Stability Testing.

Conclusion

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ijrpp.com [ijrpp.com]

- 6. m.youtube.com [m.youtube.com]

The Synthetic Versatility of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its rigid piperidine core, substituted with a ketone functional group and gem-dimethyl groups at the 2-position, makes it a valuable starting material for creating diverse chemical scaffolds. This technical guide explores the potential research applications of this compound, focusing on its role in the development of novel therapeutic agents and other bioactive compounds. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is paramount. This guide will delve into the synthesis of derivatives and the potential biological activities they may possess, supported by data from analogous piperidin-4-one structures.

Chemical and Physical Properties

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many chemical reactions. The key structural features—the secondary amine, the ketone, and the gem-dimethyl group—offer multiple sites for chemical modification.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and alcohols |

| Storage | Room temperature, in a dry, well-ventilated area |

Core Synthetic Applications and Potential Research Directions

The primary application of this compound lies in its use as a versatile intermediate for organic synthesis. Its structural features allow for a variety of chemical transformations, leading to a diverse range of derivatives with potential biological activities.

Synthesis of N-Substituted Derivatives

The secondary amine in the piperidine ring is a key site for derivatization. N-alkylation, N-arylation, and N-acylation reactions can be readily performed to introduce a wide variety of substituents. These modifications can significantly impact the pharmacological properties of the resulting molecules, including their target specificity, potency, and pharmacokinetic profile.

Potential Research Applications of N-Substituted Derivatives:

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs.[1] By introducing appropriate N-substituents, derivatives of 2,2-dimethylpiperidin-4-one could be explored as potential ligands for various CNS targets, such as opioid, dopamine, and sigma receptors.[2][3][4][5][6] The gem-dimethyl group at the 2-position can provide steric hindrance that may influence receptor binding and selectivity.

-

Antimicrobial and Antifungal Agents: The piperidin-4-one core is a known pharmacophore in the development of antimicrobial and antifungal agents.[7][8][9][10] N-substitution can be used to modulate the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial activity.

Experimental Protocol: General Procedure for N-Alkylation

A general method for the N-alkylation of a piperidin-4-one derivative involves the following steps:

-

To a solution of the piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or triethylamine (2-3 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.

-

Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide) (1.1 equivalents).

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and partition it between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Modification of the Ketone Group

The ketone at the 4-position is another key functional group for derivatization. It can undergo a variety of reactions, including reduction, reductive amination, and reactions with organometallic reagents to introduce new functional groups and stereocenters.

Potential Research Applications of Ketone-Modified Derivatives:

-

Synthesis of Spirocyclic Compounds: The ketone can serve as a handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[11][12][13][14] Spiropiperidines have been investigated as scaffolds for various therapeutic targets.

-

Introduction of New Pharmacophores: The ketone can be converted into other functional groups, such as alcohols, amines, or oximes, which can act as new pharmacophores or points for further derivatization. For instance, the synthesis of oxime ethers from piperidin-4-ones has been explored for developing antimicrobial agents.

Experimental Workflow for Spirocycle Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a spiropiperidine derivative from a piperidin-4-one.

Caption: Generalized workflow for spiropiperidine synthesis.

Synthesis of Biologically Active Analogs: A Case Study in Antimicrobial Activity

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones[7]

This protocol illustrates a typical synthesis of bioactive derivatives from a piperidin-4-one core.

-

Synthesis of the Piperidin-4-one Core: A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized via a Mannich reaction. This involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.

-

Synthesis of Thiosemicarbazone Derivatives: The synthesized piperidin-4-ones were then reacted with thiosemicarbazide in the presence of a catalytic amount of concentrated hydrochloric acid to yield the corresponding thiosemicarbazone derivatives.

-

Antimicrobial Screening: The final compounds were screened for their in vitro antibacterial and antifungal activity against various microbial strains using standard methods like the agar dilution method.

Quantitative Data from Analogous Compounds:

The following table summarizes the antimicrobial activity of some synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones. This data is presented to illustrate the potential of derivatives that could be synthesized from this compound.

| Compound | Test Organism | Zone of Inhibition (mm) |

| Compound 1b | Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 15 | |

| Aspergillus niger | 14 | |

| Candida albicans | 17 | |

| Ampicillin (Standard) | Staphylococcus aureus | 22 |

| Bacillus subtilis | 20 | |

| Escherichia coli | 19 | |

| Terbinafine (Standard) | Aspergillus niger | 18 |

| Candida albicans | 21 |

Note: The data presented is for 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone (Compound 1b) and is intended to be illustrative of the potential of this class of compounds.

Signaling Pathway Implication (Hypothetical):

Derivatives of 2,2-dimethylpiperidin-4-one could potentially act as enzyme inhibitors. For example, some piperidine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[15][16][17][18] A hypothetical mechanism of action could involve the binding of the piperidine derivative to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.

Caption: Hypothetical inhibition of acetylcholinesterase by a piperidine derivative.

Future Perspectives and Conclusion

This compound is a readily available and versatile building block with significant potential in medicinal chemistry and drug discovery. The ability to easily modify its structure at the nitrogen and ketone positions allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Future research efforts could focus on the following areas:

-

Combinatorial Chemistry: Utilizing this compound in combinatorial synthesis workflows to rapidly generate a large number of diverse derivatives.

-

Development of CNS-Active Agents: Systematic exploration of N-substituted derivatives for their activity on various CNS targets. The gem-dimethyl substitution pattern may offer unique selectivity profiles.

-

Novel Antimicrobial and Antiviral Agents: Synthesis and evaluation of new derivatives, particularly those incorporating known antimicrobial pharmacophores, to address the growing challenge of drug resistance.

-

Agrochemical Research: As a known intermediate in agrochemical synthesis, further derivatization could lead to the discovery of new and more effective pesticides and herbicides.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unict.it [iris.unict.it]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1,4]benzodiazepine-2 (1H),4'-piperidine]s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bepls.com [bepls.com]

- 13. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-one Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-one hydrochloride, a key heterocyclic building block in medicinal and agricultural chemistry. The document details its chemical properties, historical context, and synthetic methodologies. A thorough examination of relevant experimental protocols and characterization data is presented to serve as a valuable resource for researchers engaged in the synthesis and application of piperidine derivatives.

Introduction

This compound is a heterocyclic compound belonging to the piperidone family. Its rigid scaffold, featuring a gem-dimethyl substitution at the 2-position, makes it a valuable intermediate in the synthesis of complex molecular architectures. This structural motif is of significant interest in drug discovery, particularly for the development of novel therapeutics targeting neurological disorders.[1] Additionally, its utility extends to the agrochemical industry, where it serves as a precursor for the synthesis of new crop protection agents.[1] This guide aims to consolidate the available scientific information regarding its discovery, synthesis, and chemical characterization.

Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions.[1] Its fundamental properties are summarized in the table below. While experimentally determined data for some properties are not widely published, computed values from reliable databases offer valuable estimates.

| Property | Value | Source |

| CAS Number | 1303968-37-7 | [2] |

| Molecular Formula | C₇H₁₄ClNO | [1][2] |

| Molecular Weight | 163.65 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride | [3] |

| Molecular Weight (Free Base) | 127.18 g/mol | [3] |

| Monoisotopic Mass (Free Base) | 127.099714038 Da | [3] |

| XLogP3 (Free Base) | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

Historical Context and Discovery

Key historical developments in the synthesis of 4-piperidones include the Mannich reaction and the Dieckmann condensation . The Mannich reaction, a three-component condensation of an amine, formaldehyde, and a carbon acid, has been a cornerstone in the synthesis of various piperidones. Similarly, the Dieckmann condensation, an intramolecular cyclization of a diester, provides a powerful tool for the formation of the piperidone ring.

The synthesis of piperidones with specific substitution patterns, such as the gem-dimethyl group at the 2-position, likely arose from the need for more complex and sterically hindered building blocks in targeted drug design programs. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations.

Synthetic Methodologies

The synthesis of this compound can be approached through established methods for 4-piperidone ring formation, adapted for the specific substitution pattern. While a detailed, peer-reviewed synthesis for this exact molecule is not extensively documented, a logical synthetic pathway can be constructed based on analogous reactions. A plausible approach involves a multi-step sequence culminating in a cyclization reaction.

General Synthetic Strategy: A Hypothetical Pathway

A potential synthetic route to 2,2-Dimethylpiperidin-4-one could involve the following key transformations. This pathway is illustrative and based on general principles of organic synthesis for related structures.

Figure 1. A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of 2,2-Dimethylpiperidin-4-one, based on the principles of the Dieckmann condensation. This protocol is for illustrative purposes and would require optimization.

Step 1: Synthesis of the Diester Intermediate

-

To a solution of a suitable primary amine (e.g., ammonia or a protected amine) in an appropriate solvent (e.g., methanol), add two equivalents of a Michael acceptor such as methyl acrylate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude diester intermediate. Purify by column chromatography if necessary.

Step 2: Dieckmann Condensation

-

Dissolve the diester intermediate in an anhydrous, high-boiling point solvent such as toluene.

-

Add a strong base, such as sodium ethoxide or sodium hydride, portion-wise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux to initiate the intramolecular cyclization.

-

After the reaction is complete (monitored by TLC), cool the mixture and quench with a weak acid.

-

Perform an aqueous workup to isolate the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the crude β-keto ester with an aqueous acid (e.g., hydrochloric acid) to effect both hydrolysis of the ester and decarboxylation.

-

After the reaction is complete, cool the mixture and neutralize with a base to obtain the free base, 2,2-dimethylpiperidin-4-one.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified 2,2-dimethylpiperidin-4-one free base in a suitable solvent such as diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

References

An In-depth Technical Guide to the Core Intermediates in the Synthesis of 2,2-Dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediates and synthetic pathways leading to 2,2-Dimethylpiperidin-4-one hydrochloride, a crucial building block in the development of various pharmaceutical agents. The synthesis of this piperidone derivative is of significant interest due to its role as a precursor to novel therapeutic compounds. This document outlines the primary synthetic strategies, presents detailed experimental protocols for key reactions, and summarizes quantitative data to facilitate research and development in this area.

Introduction

This compound serves as a vital intermediate in organic synthesis, particularly in the creation of complex molecules for pharmaceutical applications.[1] Its structural motif is a key component in the development of novel therapeutics. A robust and well-characterized synthetic route is essential for ensuring the purity and scalability required for drug development pipelines. This guide focuses on a prominent and efficient method for the preparation of 2,2-Dimethylpiperidin-4-one, proceeding through key intermediates derived from readily available starting materials.

Overview of the Synthetic Pathway

The principal synthetic route to 2,2-Dimethylpiperidin-4-one involves a multi-step process commencing with the formation of a key precursor, diacetonamine, from acetone and ammonia. This is followed by a cyclization reaction to form the piperidone ring, and subsequent salt formation to yield the hydrochloride salt. A notable advancement in this field has been the development of a selective reduction process from tetrahydropyridinylidene salts (THPS), which provides access to 2-substituted piperidin-4-ones that were previously difficult to synthesize.[2]

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Key Intermediates and Their Synthesis

Diacetonamine (4-Amino-4-methyl-2-pentanone)

Diacetonamine is a pivotal intermediate in this synthetic sequence. It is typically synthesized from the reaction of acetone and ammonia. While the direct synthesis from acetone can lead to a mixture of products, a cleaner reaction profile is often achieved by first preparing mesityl oxide from acetone, followed by a conjugate addition of ammonia.[3]

Table 1: Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide [3]

| Parameter | Value |

| Starting Materials | Mesityl Oxide, Ammonia, Oxalic Acid, Ethanol |

| Reaction Type | Conjugate Addition & Salt Formation |

| Reported Yield | 63-70% (of diacetonamine hydrogen oxalate) |

| Product Purity | High, free from triacetonamine and triacetondiamine |

-

A solution of mesityl oxide in absolute ethanol is placed in a flask equipped with a stirrer and a gas inlet tube.

-

The flask is cooled with running tap water, and a stream of dry ammonia gas is passed through the solution until it is saturated.

-

The flask is securely stoppered and allowed to stand at room temperature for three days.

-

Excess ammonia is removed by passing a stream of dry air through the solution.

-

The resulting amine solution is diluted with an equal volume of absolute ethanol.

-

A solution of oxalic acid in ethanol is slowly added to the amine solution with constant stirring to precipitate diacetonamine hydrogen oxalate. The temperature should be controlled to prevent the formation of the neutral oxalate.

-

The mixture is heated to 70°C with stirring and then filtered while hot.

-

The filtrate is allowed to cool, and the crystallized diacetonamine hydrogen oxalate is collected by filtration.

-

The crystals are washed with cold absolute alcohol and dried.

Caption: Experimental workflow for the synthesis of Diacetonamine Hydrogen Oxalate.

2,2-Dimethylpiperidin-4-one

The cyclization of an appropriate precursor is the key step in forming the piperidone ring. A recently developed method utilizes the selective reduction of a tetrahydropyridinylidene salt to yield 2,2-dimethylpiperidin-4-one.[2]

Table 2: Synthesis of 2,2-Dimethylpiperidin-4-one [2]

| Parameter | Value |

| Starting Material | 1,2,2-trimethyl-4-methylthio-1,2,3,6-tetrahydropyridinylidene amminium iodide |

| Reducing Agent | Raney Nickel |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Reported Yield | Not explicitly stated for this specific step, but the overall pathway is described as efficient. |

-

The starting material, 1,2,2-trimethyl-4-methylthio-1,2,3,6-tetrahydropyridinylidene amminium iodide, is dissolved in a minimal amount of ethanol.

-

Freshly prepared, neutral-washed Raney nickel is added to the solution.

-

The mixture is stirred at room temperature. The progress of the reaction can be monitored by appropriate analytical techniques (e.g., TLC, LC-MS).

-

Upon completion, the catalyst is removed by suction filtration and washed with ethanol.

-

The filtrate and washings are combined and the solvent is evaporated in vacuo to yield the crude 2,2-dimethylpiperidin-4-one.

-

Further purification can be achieved by recrystallization or column chromatography.

Formation of this compound

The final step in the synthesis is the conversion of the free base, 2,2-dimethylpiperidin-4-one, to its hydrochloride salt. This is typically achieved by treating a solution of the piperidone with hydrochloric acid.

Table 3: Formation of Piperidin-4-one Hydrochloride [4]

| Parameter | Value |

| Starting Material | Piperidin-4-one (in this case, 2,2-dimethyl derivative) |

| Reagent | Hydrochloric Acid (e.g., HCl gas in a solvent or concentrated aqueous HCl) |

| Solvent | Anhydrous solvent like 1,4-dioxane or an alcohol |

| Reaction Temperature | Typically 0°C to room temperature |

| Product Form | Solid precipitate |

-

The 2,2-dimethylpiperidin-4-one free base is dissolved in a suitable anhydrous solvent (e.g., 1,4-dioxane, diethyl ether, or ethanol).

-

The solution is cooled in an ice bath (0°C).

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is slowly added to the stirred solution of the piperidone.

-

The hydrochloride salt typically precipitates out of the solution.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The solid product is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.

Caption: Workflow for the formation of the hydrochloride salt.

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. The methodologies outlined in this guide provide a framework for the efficient and high-purity production of this key intermediate. By understanding the nuances of each synthetic step, from the formation of diacetonamine to the final salt precipitation, researchers can reliably produce the quantities and quality of material necessary for their downstream applications. The development of novel reduction techniques for substituted piperidones further expands the toolkit available to medicinal chemists, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutics.

References

2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Overview of a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpiperidin-4-one hydrochloride is a heterocyclic organic compound. Extensive searches of scientific literature and chemical databases indicate that this compound is primarily utilized as a synthetic intermediate or a building block in organic chemistry. There is currently no substantial body of research available detailing a specific biological mechanism of action for this compound itself. Its significance lies in its role in the synthesis of more complex molecules, which may have diverse applications, including in medicinal chemistry. This document provides a concise overview of its chemical properties and its established role in organic synthesis, in lieu of non-existent mechanism of action studies.

Chemical Properties and Structure

This compound is the hydrochloride salt of 2,2-dimethylpiperidin-4-one. The presence of the hydrochloride group increases its solubility in aqueous solutions. The core structure is a six-membered piperidine ring with a ketone group at the 4-position and two methyl groups at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14ClNO |

| Molecular Weight | 163.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 193-198 °C |

| Solubility | Soluble in water |

Note: These properties are typical and may vary slightly between different suppliers.

Synthetic Applications

The primary utility of this compound is in the construction of more complex molecular architectures. The ketone and the secondary amine functionalities within the piperidine ring are key reaction sites for a variety of chemical transformations.

2.1. Reductive Amination

The ketone at the 4-position is susceptible to reductive amination, a powerful reaction for forming new carbon-nitrogen bonds. This allows for the introduction of various substituents at this position, leading to a diverse library of 4-substituted piperidine derivatives.

Experimental Protocol: General Reductive Amination

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, such as methanol or dichloromethane.

-

Amine Addition: The desired primary or secondary amine (1-1.2 equivalents) is added to the solution.

-

pH Adjustment: A base, such as triethylamine, may be added to neutralize the hydrochloride and facilitate the reaction.

-

Reducing Agent: A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise at room temperature or 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

2.2. N-Functionalization

The secondary amine of the piperidine ring can be functionalized through various reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents on the nitrogen atom.

Experimental Protocol: General N-Acylation

-

Reaction Setup: this compound (1 equivalent) is dissolved or suspended in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is added to neutralize the hydrochloride and scavenge the acid byproduct.

-

Acylating Agent Addition: The acylating agent (e.g., an acid chloride or anhydride; 1-1.2 equivalents) is added dropwise, typically at 0 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting product is purified by column chromatography or recrystallization.

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound as a synthetic intermediate.

Caption: Synthetic pathways from this compound.

Commercial Suppliers and Technical Applications of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Guide for Researchers